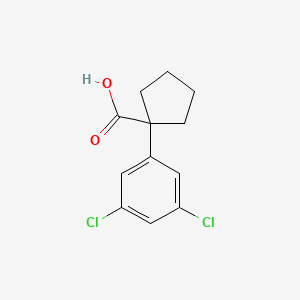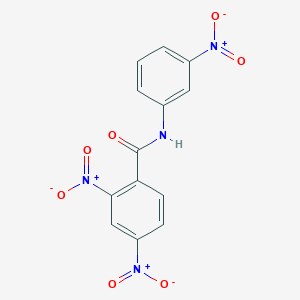
2,4-dinitro-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8N4O7 It is a derivative of benzamide, characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring and an additional nitro group on the phenyl ring attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(3-nitrophenyl)benzamide typically involves the nitration of benzamide derivatives. One common method is the reaction of 2,4-dinitrobenzoic acid with 3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Reduction: The major product is 2,4-diamino-N-(3-aminophenyl)benzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Aplicaciones Científicas De Investigación
2,4-Dinitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-(3-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrobenzamide: Lacks the additional nitro group on the phenyl ring.
3-Nitrobenzamide: Contains only one nitro group on the phenyl ring.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an amide group.
Uniqueness
2,4-Dinitro-N-(3-nitrophenyl)benzamide is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential applications. The combination of nitro groups on both the benzene and phenyl rings provides distinct chemical properties that differentiate it from other benzamide derivatives.
Propiedades
Fórmula molecular |
C13H8N4O7 |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-8-2-1-3-9(6-8)15(19)20)11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
Clave InChI |
PBQVGTOQMUVSRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



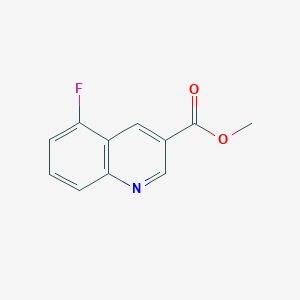
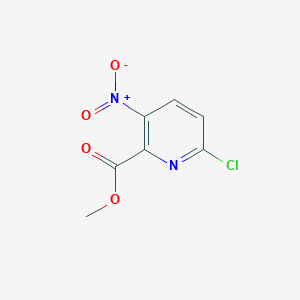
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)

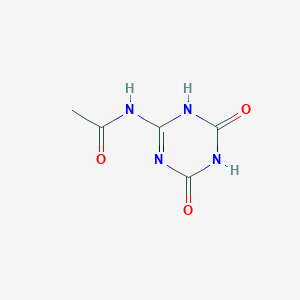
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
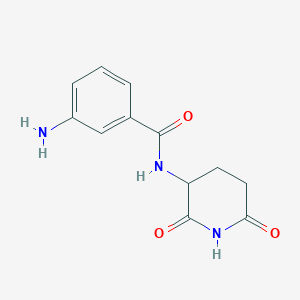
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
